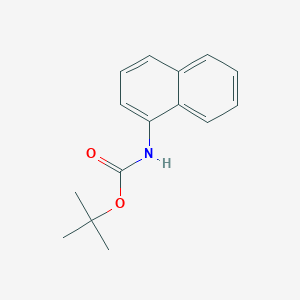

Tert-butyl naphthalen-1-ylcarbamate

Description

Contextualization of N-Protected Naphthalene (B1677914) Derivatives in Contemporary Chemical Research

N-protected naphthalene derivatives are fundamental components in the design and synthesis of a wide array of organic molecules. The naphthalene scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs. nih.gov The introduction of a nitrogen atom onto this aromatic system opens up a vast chemical space for further functionalization. However, the inherent reactivity of the amino group necessitates the use of protecting groups to ensure selective transformations at other positions of the naphthalene ring or at the nitrogen atom itself. The strategic protection of the amino group, as seen in tert-butyl naphthalen-1-ylcarbamate, allows chemists to orchestrate complex reaction sequences, leading to the synthesis of elaborate molecules with a high degree of control. nih.gov

Significance of Carbamate (B1207046) Functional Groups in Chemical Transformations and Bioactive Systems

The carbamate functional group, specifically the tert-butoxycarbonyl (Boc) group in this context, is one of the most widely used amine-protecting groups in organic synthesis. Its popularity stems from its ease of installation, general stability to a wide range of non-acidic reaction conditions, and facile removal under mild acidic conditions. This orthogonality to many other protecting groups and reaction types makes it an invaluable tool in multistep synthesis. Beyond its role as a protecting group, the carbamate moiety is also a key structural feature in many biologically active compounds, contributing to their binding affinity and pharmacokinetic properties.

Scope and Research Trajectories for this compound

This compound serves as a versatile precursor in a variety of synthetic transformations. Research involving this compound is primarily focused on its utility as a building block for more complex molecules. Key research trajectories include its use in carbon-hydrogen (C-H) bond functionalization reactions, where the carbamate group can act as a directing group to control the regioselectivity of the transformation. Furthermore, it is employed as a starting material for the synthesis of substituted naphthalen-1-amines, which are important intermediates in the preparation of pharmaceuticals and other functional materials. The development of novel synthetic methodologies that utilize the unique electronic and steric properties of this compound continues to be an active area of investigation, aiming to expand the synthetic chemist's toolbox for accessing diverse naphthalene-based structures.

Detailed Research Findings

Recent studies have highlighted the synthetic utility of this compound in various contexts. One notable application is in the field of C-H activation. For instance, N-acylated derivatives of naphthalen-1-amine, which can be readily prepared from this compound, have been used as substrates in transition metal-catalyzed C-H functionalization reactions. These reactions allow for the direct introduction of new functional groups at specific positions on the naphthalene ring, a process that would otherwise require multi-step synthetic sequences.

Another significant area of research involves the use of this compound in the synthesis of atropisomeric compounds. Atropisomers are stereoisomers arising from restricted rotation around a single bond, and they are of growing importance in catalysis and drug design. In one study, N-aryl derivatives of 2-naphthylamine, which share structural similarities with the 1-isomer, were used in an enantioselective C-H amination to construct N-C atropisomers. nih.gov This highlights the potential of using Boc-protected naphthylamines as precursors to chiral ligands and catalysts.

Furthermore, the deprotection of the Boc group from this compound to yield the free amine is a critical step in many synthetic routes. The resulting 1-naphthylamine (B1663977) is a valuable intermediate for the synthesis of a wide range of compounds, including azo dyes, agrochemicals, and pharmaceuticals.

Below are tables summarizing key properties and synthetic applications of this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₇NO₂ |

| Molecular Weight | 243.30 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 72594-62-8 |

Table 2: Selected Synthetic Applications of this compound and its Derivatives

| Application | Description | Reference |

| C-H Functionalization | Substrate for directed C-H activation/functionalization reactions to introduce new substituents on the naphthalene ring. | |

| Precursor to 1-Naphthylamine | Readily deprotected to provide 1-naphthylamine, a key intermediate for various industries. | |

| Synthesis of Atropisomers | Used in the synthesis of axially chiral biaryl compounds and other atropisomeric structures. | nih.gov |

| Medicinal Chemistry | Serves as a building block for the synthesis of biologically active molecules and pharmaceutical intermediates. |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-naphthalen-1-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)16-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDGPDBWNRGGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406842 | |

| Record name | tert-butyl naphthalen-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72594-62-8 | |

| Record name | tert-butyl naphthalen-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl Naphthalen 1 Ylcarbamate and Analogous N Protected Naphthalene Derivatives

Direct N-tert-Butyloxycarbonylation Strategies of Naphthalen-1-amine

The most direct route to tert-butyl naphthalen-1-ylcarbamate involves the reaction of naphthalen-1-amine with a Boc-donating reagent. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc)₂O. chemicalbook.com

Optimization of Reaction Conditions and Reagents for N-Boc Protection

The N-tert-butyloxycarbonylation of amines, including naphthalen-1-amine, is typically carried out by reacting the amine with di-tert-butyl dicarbonate. masterorganicchemistry.com This reaction can be performed under various conditions, often with the aid of a base or a catalyst.

Standard basic conditions often employ bases like sodium hydroxide, sodium bicarbonate, or 4-(dimethylamino)pyridine (DMAP). chemicalbook.comfishersci.co.uk The reaction is commonly conducted in solvents such as water, tetrahydrofuran (B95107) (THF), acetonitrile, or a biphasic mixture of chloroform (B151607) and water. fishersci.co.uk While effective, base-catalyzed methods can sometimes lead to side products like isocyanates and ureas. chemicalbook.com

To circumvent the issues associated with strong bases, various Lewis acids have been explored as catalysts. derpharmachemica.com These include metal salts like zinc, zirconium, and lithium perchlorates, as well as silica-supported acids. researchgate.net However, these methods can sometimes require high temperatures and long reaction times. derpharmachemica.com

The reaction of naphthalen-1-amine with (Boc)₂O can be optimized by carefully selecting the solvent, base, and temperature to maximize the yield of the desired N-Boc product while minimizing the formation of byproducts. For instance, the use of triethylamine (B128534) as a base in the presence of (Boc)₂O is a common strategy for the Boc protection of amino groups. nih.gov

Table 1: Comparison of Catalysts for N-Boc Protection of Aniline

| Catalyst | Reaction Time | Yield (%) |

| Nanocerium oxide | 10 min | 98 |

| Sulfated tungstate | 15 min | 96 |

| Thiamine hydrochloride | 30 min | 92 |

Data sourced from a comparative study on various catalysts for the N-Boc protection of aniline, which serves as a model for aromatic amines like naphthalen-1-amine. researchgate.net

Green Chemistry Approaches in tert-Butyloxycarbonylation

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the N-tert-butyloxycarbonylation of amines, this has led to the exploration of catalyst-free and solvent-free conditions, as well as the use of greener solvents like water and glycerol. nih.govrsc.org

Several studies have demonstrated the feasibility of performing the N-Boc protection of amines in water, often without the need for any catalyst. organic-chemistry.orgnih.govias.ac.in These methods are highly chemoselective, avoiding the formation of common side products. organic-chemistry.orgresearchgate.net The use of water as a solvent is not only environmentally benign but can also enhance the reaction rate and selectivity due to its unique properties. organic-chemistry.org

Glycerol has also emerged as a green and recyclable solvent for the catalyst-free N-Boc protection of a wide range of amines at room temperature. rsc.org This protocol offers operational simplicity, rapid reaction times, and high yields. rsc.org

Solvent-free approaches, often facilitated by heterogeneous catalysts, represent another significant advancement in green N-Boc protection. derpharmachemica.comthieme-connect.com Catalysts like Amberlite-IR 120 resin and sulfonated reduced graphene oxide have been shown to be effective under solvent-free conditions, allowing for easy separation and recycling of the catalyst. derpharmachemica.comthieme-connect.com

Table 2: Green Chemistry Approaches for N-Boc Protection

| Method | Solvent | Catalyst | Key Advantages |

| Water-mediated | Water/Acetone | None | Environmentally friendly, no acid/base needed. nih.govresearchgate.net |

| Glycerol-mediated | Glycerol | None | Recyclable solvent, rapid reaction, high selectivity. rsc.org |

| Heterogeneous Catalysis | Solvent-free | Amberlite-IR 120 | Recyclable catalyst, rapid reaction. derpharmachemica.com |

| Heterogeneous Catalysis | Solvent-free | Sulfonated reduced graphene oxide | Metal-free, recyclable catalyst. thieme-connect.com |

Multistep Synthetic Routes Involving Naphthalene (B1677914) Scaffolds

In addition to the direct N-protection of naphthalen-1-amine, this compound and its analogs can be synthesized through multistep sequences. These routes offer greater flexibility for introducing diverse functionalities onto the naphthalene ring.

Installation of the Naphthalen-1-yl Moiety Pre-carbamation

One multistep approach involves first constructing a substituted naphthalene ring and then introducing the amine functionality, which is subsequently protected. For instance, a substituted naphthalene can be synthesized through various methods, such as the transmutation of isoquinolines. nih.govnih.gov Following the formation of the desired naphthalene derivative, an amino group can be introduced, for example, via nitration and subsequent reduction, to yield the corresponding naphthalen-1-amine analog. This amine can then undergo N-Boc protection as described in the previous section.

Post-Functionalization of Pre-existing Carbamate (B1207046) Derivatives on Naphthalene Rings

An alternative strategy involves starting with a pre-formed N-Boc protected naphthalene derivative and then modifying the naphthalene ring. For example, N-Boc protected aminonaphthalenes can undergo various transformations. A notable example is the direct enantioselective C-H amination of N-aryl-2-naphthylamines to construct atroposelective naphthalene-1,2-diamines. nih.gov This demonstrates that the Boc-protected amino group can direct further functionalization on the naphthalene scaffold.

Another example involves the one-pot conversion of t-butyl carbamates to amides. organic-chemistry.org This method allows for the cleavage of the Boc group and subsequent acylation of the resulting amine in a single step, providing a route to N-acylated naphthalene derivatives. organic-chemistry.org

Catalytic Approaches in the Synthesis of N-Protected Naphthalene Carbamates

Catalysis plays a crucial role in the efficient and selective synthesis of N-protected naphthalene carbamates. As mentioned earlier, both Lewis acids and heterogeneous catalysts have been successfully employed for the direct N-tert-butyloxycarbonylation of naphthalen-1-amine and other aromatic amines.

Heterogeneous catalysts, such as Amberlite-IR 120, Indion 190 resin, and various metal oxides, offer significant advantages in terms of ease of separation, reusability, and often milder reaction conditions. derpharmachemica.comresearchgate.netscispace.com For instance, Indion 190 resin has been shown to be an efficient and chemoselective catalyst for the N-Boc protection of amines with di-tert-butyl dicarbonate, featuring simple workup and short reaction times. scispace.com

Ionic liquids have also been investigated as catalysts for N-tert-butyloxycarbonylation, acting through electrophilic activation of the Boc anhydride. organic-chemistry.org Furthermore, organocatalysts, such as chiral phosphoric acids, have been utilized in the enantioselective C-H amination of N-aryl-2-naphthylamines, highlighting the potential for catalytic strategies to achieve high levels of stereocontrol in the synthesis of complex N-protected naphthalene derivatives. nih.gov

Palladium-Catalyzed Coupling Reactions in Naphthalene Carbamate Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govnih.gov These reactions are pivotal in the synthesis of N-aryl carbamates, including those derived from naphthalene. nih.govnih.gov

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating biaryl compounds and has been applied in the synthesis of complex molecules, including naphthalene derivatives. libretexts.orgnih.govyoutube.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com

In the context of N-Boc naphthalene synthesis, the Suzuki coupling can be employed to introduce the naphthalene core or other aryl groups. For instance, a boronic acid or ester derivative of a naphthalene carbamate can be coupled with an aryl halide, or conversely, a halogenated naphthalene carbamate can be coupled with an arylboronic acid. nih.gov This versatility allows for the divergent synthesis of a wide array of substituted N-Boc naphthalene derivatives. The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Recent advancements have focused on expanding the scope of the Suzuki reaction, including the use of various palladium catalysts and ligands to improve efficiency and functional group tolerance. mdpi.comnsf.gov For example, the development of N,N-Boc/pym amides as activated electrophiles has enabled the cross-coupling of even challenging aliphatic amides. nsf.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Azidoarylboronic acid pinacolate esters | Vinyl triflates | Pd(II) catalyst | nih.govnih.gov-fused indole (B1671886) heterocycles (via subsequent amination) | Not specified | nih.gov |

| 4-Bromoanisole | Phenylboronic acid | Pd supported on naphthalene-based polymers | 4-Methoxybiphenyl | >95% conversion | mdpi.com |

| Aliphatic amides (N,N-pym/Boc activated) | Arylboronic acids | Pd(II)-NHC catalysts | Ketones | Good | nsf.gov |

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic compounds like naphthalene. anr.frnih.govresearchgate.netresearchgate.net This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. Palladium catalysis plays a significant role in these transformations. researchgate.net

For the synthesis of naphthalene carbamates, directing groups can be employed to achieve regioselective C-H activation. anr.frnih.govresearchgate.net A directing group, often containing a heteroatom, coordinates to the metal catalyst and positions it in proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. For instance, a carbamate group itself can act as a directing group, guiding the introduction of various functionalities at specific positions on the naphthalene ring. Research has explored the use of different directing groups, such as picolinamide, to control the regioselectivity of C-H functionalization on 1-naphthylamine (B1663977) derivatives. researchgate.net

Other Transition Metal-Catalyzed Transformations

While palladium is a dominant catalyst, other transition metals such as rhodium, copper, and nickel are also employed in the synthesis of N-protected naphthalene derivatives. researchgate.netacs.orgresearchgate.net

Rhodium-catalyzed reactions: Rhodium catalysts have been utilized for C-H amination reactions, which are crucial for introducing nitrogen-containing functional groups. acs.org These reactions can proceed via nitrene transfer from reagents like carbamates. acs.orgresearchgate.net

Copper-catalyzed reactions: Copper catalysts are often used for amination and other cross-coupling reactions. researchgate.net They can be a more economical alternative to palladium in some cases.

Nickel-catalyzed reactions: Nickel catalysts have been shown to be effective in the synthesis of N-aryl carbamates from aryl halides and sodium cyanate, with the subsequent addition of an alcohol. researchgate.net

Organocatalysis in N-Carbamate Formation

Organocatalysis, the use of small organic molecules as catalysts, has gained prominence as a green and efficient alternative to metal-based catalysis. acs.org N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that have been applied to a wide range of transformations. acs.orgnih.gov

In the context of N-carbamate formation, NHCs can catalyze the reaction between an amine and a carbonyl source. The mechanism often involves the formation of a Breslow intermediate, where the polarity of a carbonyl carbon is reversed (umpolung), making it nucleophilic. acs.orgnih.gov While the direct application of organocatalysis to the synthesis of this compound is not extensively documented in the provided results, the principles of NHC catalysis are applicable to the formation of the carbamate bond. acs.org

Stereoselective and Regioselective Synthesis of Substituted Naphthalene Carbamates

The synthesis of substituted naphthalene derivatives often presents challenges in controlling stereoselectivity and regioselectivity. nih.govresearchgate.net The development of methods to address these challenges is crucial for accessing specific isomers with desired biological or material properties.

Achieving stereocontrol in the synthesis of chiral naphthalene derivatives is a significant goal. This is particularly relevant for N-protected systems where atropisomerism (chirality arising from restricted rotation around a single bond) can occur. nih.gov

Regioisomeric Control in Naphthalene Ring Substitutions

The synthesis of specific constitutional isomers of substituted naphthalenes is a fundamental challenge in organic chemistry, driven by the distinct biological and material properties that different isomers possess. In the context of producing N-protected naphthalene derivatives, such as this compound, achieving high regioselectivity is paramount. The control over the position of substitution on the naphthalene ring is dictated by the chosen synthetic strategy and the inherent electronic and steric properties of the naphthalene core and its existing substituents. The α-positions (1, 4, 5, 8) of the naphthalene ring are generally more kinetically reactive toward electrophiles than the β-positions (2, 3, 6, 7). However, thermodynamic control or the use of specific directing groups can favor substitution at the β-positions. Methodologies for introducing a protected amino group onto the naphthalene ring with precise regiochemical control primarily rely on strategies where the position of the incoming group is predetermined by the functionality on the starting material.

Key strategies for the regiocontrolled synthesis of N-protected naphthylamines include rearrangement reactions starting from specific naphthoic acid isomers and palladium-catalyzed cross-coupling reactions using regio-defined naphthyl halides or triflates.

Rearrangement Reactions

A classic and reliable method for converting carboxylic acids into primary amines with one fewer carbon atom involves a series of related rearrangement reactions, including the Curtius, Hofmann, Schmidt, and Lossen rearrangements. wikipedia.orgnih.govwikipedia.orgwikipedia.org A common feature of these reactions is the formation of an isocyanate intermediate, which can be trapped by an alcohol, such as tert-butanol (B103910), to yield the corresponding carbamate. wikipedia.orgnih.gov

The critical advantage of these rearrangements for regiocontrol is that the position of the resulting amine (or carbamate) is dictated entirely by the position of the carboxyl group on the starting naphthalene ring. The rearrangement step is intramolecular, meaning the migrating group moves to the adjacent nitrogen atom without scrambling its position on the ring. nih.govwikipedia.org

Curtius Rearrangement : This versatile reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate. nih.govwikipedia.orgrsc.org The acyl azide is typically prepared from the corresponding carboxylic acid. For example, starting with 1-naphthoic acid, the reaction sequence leads exclusively to naphthalen-1-yl isocyanate, which is then trapped to form the 1-carbamate derivative. Similarly, 2-naphthoic acid yields the 2-carbamate. organic-chemistry.org

Hofmann Rearrangement : In this reaction, a primary amide is treated with a halogen (e.g., bromine) and a strong base to form an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.compharmdguru.com The starting 1-naphthamide (B1198061) or 2-naphthamide (B1196476) would yield the corresponding 1- or 2-substituted carbamate, respectively, with high fidelity.

Schmidt Reaction : This reaction converts a carboxylic acid directly to an amine using hydrazoic acid under acidic conditions, also proceeding through an isocyanate intermediate. wikipedia.orglibretexts.orgorganic-chemistry.org The regiochemical outcome is again dependent on the starting naphthoic acid isomer. byjus.com

Lossen Rearrangement : This method involves the conversion of a hydroxamic acid (or its derivative) to an isocyanate. wikipedia.orgscispace.comrsc.orgrsc.org The regioselectivity is determined by the initial naphthoyl hydroxamic acid used.

The predictable nature of these rearrangements makes them powerful tools for accessing specific regioisomers of N-protected naphthylamines, provided the corresponding naphthoic acid or amide precursor is available.

| Starting Material | Reaction Type | Key Reagents | Intermediate | Product |

| 1-Naphthoic acid | Curtius | 1. (COCl)₂2. NaN₃3. t-BuOH, heat | 1-Naphthoyl azide | This compound |

| 2-Naphthoic acid | Curtius | 1. (COCl)₂2. NaN₃3. t-BuOH, heat | 2-Naphthoyl azide | Tert-butyl naphthalen-2-ylcarbamate |

| 1-Naphthamide | Hofmann | Br₂, NaOH, t-BuOH | Naphthalen-1-yl isocyanate | This compound |

| 2-Naphthamide | Hofmann | Br₂, NaOH, t-BuOH | Naphthalen-2-yl isocyanate | Tert-butyl naphthalen-2-ylcarbamate |

| 1-Naphthoic acid | Schmidt | HN₃, H₂SO₄, t-BuOH | Naphthalen-1-yl isocyanate | This compound |

Palladium-Catalyzed Buchwald-Hartwig Amination

A more modern and highly versatile approach for forming carbon-nitrogen bonds is the Buchwald-Hartwig amination. youtube.comyoutube.com This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides or pseudohalides (like triflates) with a wide range of amines. organic-chemistry.org To synthesize this compound, this reaction would typically involve coupling tert-butyl carbamate with a 1-substituted naphthalene, such as 1-bromonaphthalene (B1665260) or 1-iodonaphthalene.

The regioselectivity of the Buchwald-Hartwig amination is precisely controlled by the position of the halide or triflate leaving group on the naphthalene ring. This allows for the selective synthesis of either the 1- or 2-amino naphthalene derivative by choosing the corresponding 1- or 2-halonaphthalene as the starting material. The reaction conditions, including the choice of palladium catalyst, phosphine (B1218219) ligand, and base, are optimized to ensure high yields and prevent side reactions. kit.eduacs.org Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. acs.org

| Naphthyl Substrate | Amine Source | Catalyst/Ligand | Base | Product |

| 1-Bromonaphthalene | Tert-butyl carbamate | Pd₂(dba)₃ / Biaryl phosphine | NaOt-Bu | This compound |

| 2-Bromonaphthalene | Tert-butyl carbamate | Pd₂(dba)₃ / Biaryl phosphine | NaOt-Bu | Tert-butyl naphthalen-2-ylcarbamate |

| 1-Iodonaphthalene | Tert-butyl carbamate | Pd(OAc)₂ / XPhos | K₃PO₄ | This compound |

| 2-Trifluoromethanesulfonyloxynaphthalene | Tert-butyl carbamate | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Tert-butyl naphthalen-2-ylcarbamate |

These methods underscore the principle that regiocontrol in the synthesis of compounds like this compound is achieved not by trying to control the selectivity of a reaction on an unsubstituted naphthalene ring, but by using a naphthalene precursor where the desired position is already activated by a suitable functional group.

Reactivity and Mechanistic Investigations of Tert Butyl Naphthalen 1 Ylcarbamate

Deprotection Chemistry of the tert-Butyloxycarbonyl Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions.

Acid-Mediated Boc Deprotection Mechanisms

The most common method for the deprotection of the Boc group involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The generally accepted mechanism proceeds through a series of well-defined steps.

The process initiates with the protonation of the carbonyl oxygen of the carbamate (B1207046). This initial protonation enhances the electrophilicity of the carbonyl carbon. Subsequently, the lone pair of electrons on the nitrogen atom assists in the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine, which is then protonated by the acidic medium to form the corresponding ammonium (B1175870) salt.

The key steps in the acid-mediated deprotection of tert-butyl naphthalen-1-ylcarbamate are:

Protonation of the carbamate carbonyl oxygen.

Cleavage of the O-C(CH₃)₃ bond to form a tert-butyl cation and naphthalen-1-ylcarbamic acid.

Decarboxylation of the unstable carbamic acid to yield 1-naphthylamine (B1663977) and carbon dioxide.

Protonation of the resulting 1-naphthylamine to form the naphthalen-1-aminium salt.

Due to the stability of the tert-butyl cation, this deprotection strategy is highly efficient. However, in the presence of nucleophilic functional groups, side reactions involving trapping of the tert-butyl cation can occur.

Alternative Cleavage Strategies for the tert-Butyloxycarbonyl Moiety

While acidic deprotection is prevalent, alternative methods have been developed to cleave the Boc group under milder or non-acidic conditions, which is particularly useful for substrates containing acid-sensitive functionalities.

One such method involves the use of oxalyl chloride in methanol. nih.govrsc.org This system has been shown to effectively deprotect a range of N-Boc protected amines, including aromatic substrates. A proposed mechanism for the deprotection of this compound using this reagent combination involves the initial reaction of the carbamate with oxalyl chloride. rsc.org The electrophilic nature of oxalyl chloride facilitates an addition-elimination sequence, ultimately leading to the cleavage of the Boc group. The reaction is suggested to proceed through a mechanism that is more complex than the simple in situ generation of HCl. nih.gov

A study on the deprotection of various N-Boc substrates demonstrated that aromatic carbamates, such as this compound, undergo rapid deprotection, typically within three hours at room temperature, with high yields. rsc.org The presence of electron-withdrawing groups on the aromatic ring was found to accelerate the reaction. rsc.org

Table 1: Optimization of Oxalyl Chloride-Mediated Deprotection of N-Boc-1-naphthylamine nih.gov

| Entry | Reaction Conditions | Time (h) | Yield (%) |

| 1 | Oxalyl chloride, neat, RT | 72 | 0 |

| 2 | Oxalyl chloride, CHCl₃, RT | 24 | 23 |

| 3 | Oxalyl chloride, CHCl₃, 50 °C | 24 | 12 |

| 4 | Oxalyl chloride (3 equiv.), MeOH, RT | < 3 | >70 |

Reactions Involving the Naphthalene (B1677914) Ring System

The naphthalene moiety of this compound is susceptible to electrophilic attack and can be functionalized through various strategies, including electrophilic aromatic substitution and directed ortho metalation.

Electrophilic Aromatic Substitution on the Naphthalene Nucleus

The -NHBoc group is an activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. Due to the fused ring system of naphthalene, the regiochemical outcome of EAS is influenced by both the directing effect of the -NHBoc group and the inherent reactivity of the naphthalene core. The α-positions (1, 4, 5, 8) of naphthalene are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7).

For this compound, the -NHBoc group at the C1 position strongly activates the naphthalene ring towards electrophilic attack. The primary sites of substitution are expected to be the C2 and C4 positions. The C5 and C7 positions in the other ring are also activated, but to a lesser extent.

Nitration: Nitration of N-acylated naphthylamines typically occurs at the 4-position. It is anticipated that the nitration of this compound would similarly yield the 4-nitro derivative as the major product.

Halogenation: Halogenation is also expected to occur preferentially at the activated positions of the naphthalene ring. The precise regioselectivity would depend on the specific halogenating agent and reaction conditions.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation reactions are more complex. The bulky tert-butyl group of the Boc protecting group, along with the potential for complexation of the Lewis acid catalyst with the carbamate oxygen, can influence the regioselectivity, potentially favoring substitution at the less sterically hindered C4 position. However, strongly deactivating conditions associated with Friedel-Crafts reactions can sometimes lead to a lack of reactivity.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The carbamate group is a potent directed metalation group (DMG), capable of directing the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent.

In the case of this compound, the carbamate group at the C1 position can direct the lithiation to the C2 position. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a substituent specifically at the 2-position. This strategy offers a complementary approach to traditional electrophilic aromatic substitution, allowing for the synthesis of 1,2-disubstituted naphthalene derivatives that might be difficult to obtain otherwise.

The general process involves treating this compound with a strong base like n-butyllithium or sec-butyllithium (B1581126) in an ethereal solvent at low temperature, followed by the addition of an electrophile.

Table 2: Potential Electrophiles for the Directed Ortho Metalation of this compound

| Entry | Electrophile | Product after Quenching |

| 1 | D₂O | 2-Deuterio-tert-butyl naphthalen-1-ylcarbamate |

| 2 | CH₃I | tert-Butyl (2-methylnaphthalen-1-yl)carbamate |

| 3 | (CH₃)₃SiCl | tert-Butyl (2-(trimethylsilyl)naphthalen-1-yl)carbamate |

| 4 | I₂ | tert-Butyl (2-iodonaphthalen-1-yl)carbamate |

| 5 | DMF | 1-(tert-Butoxycarbonylamino)naphthalene-2-carbaldehyde |

| 6 | CO₂ | 1-(tert-Butoxycarbonylamino)naphthalene-2-carboxylic acid |

This table is illustrative and based on the general reactivity of lithiated aryl carbamates. Specific yields for the reactions of this compound would require experimental validation.

Transformations of the Carbamate Linkage

Beyond deprotection, the carbamate linkage in this compound can participate in various chemical transformations, offering pathways to further functionalize the molecule.

One notable transformation is the Suzuki-Miyaura cross-coupling reaction. While aryl C-N bonds are generally unreactive in such couplings, the related aryl C-O bonds in aryl carbamates derived from phenols have been shown to participate. A study demonstrated the nickel-catalyzed Suzuki-Miyaura coupling of an aryl carbamate derived from 1-naphthol. This suggests that under appropriate catalytic conditions, the carbamate group in this compound could potentially be a site for cross-coupling reactions, leading to the formation of C-C bonds at the C1 position of the naphthalene ring.

Other potential transformations of the carbamate group, based on general carbamate reactivity, could include reduction to the corresponding N-methyl amine or hydrolysis under harsh basic conditions to regenerate the amine. However, these transformations are less common for Boc-protected amines, where deprotection is the primary intended reaction pathway. The development of new catalytic systems continues to expand the synthetic utility of the carbamate functional group beyond its traditional role as a protecting group.

Nucleophilic Attack at the Carbonyl Center

The carbonyl carbon of the carbamate group in this compound is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, with a concurrent shift of the pi-electrons from the C=O double bond onto the oxygen atom, resulting in a tetrahedral intermediate.

The general reactivity of carbamates as electrophiles has been well-documented. While they are often employed as stable protecting groups for amines, they can react with various nucleophiles under specific conditions. For instance, studies on N-benzyloxycarbamates have shown that they can be acylated by stabilized carbon nucleophiles, such as those derived from methyl phenyl sulfone, to form protected hydroxamic acids. nih.gov This reactivity underscores the electrophilic character of the carbamate carbonyl, which can be harnessed for synthetic purposes. In contrast, reaction with strongly basic, non-stabilized nucleophiles like organolithium reagents can lead to the formation of a ketone via a Weinreb-like intermediate. nih.gov

A pertinent example of nucleophilic attack on a structurally similar carbamate is the enzyme-catalyzed kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. In this process, a lipase (B570770) enzyme, Candida antarctica lipase B (CAL-B), catalyzes a transesterification reaction where an alcohol acts as the nucleophile, attacking the carbamate's carbonyl group. mit.eduepa.gov The efficiency of this nucleophilic attack is highly dependent on the reaction conditions, as detailed in the following tables.

Table 1: Influence of Solvent on the Kinetic Resolution via Nucleophilic Attack

| Entry | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (eeS) (%) | Enantiomeric Excess (eeP) (%) |

| 1 | Hexane | 24 | 50 | >99 | >99 |

| 2 | Hexane | 12 | 45 | 81 | >99 |

| 3 | Toluene | 24 | 48 | 92 | >99 |

| 4 | Toluene | 12 | 43 | 75 | >99 |

| 5 | Methyl tert-butyl ether | 24 | 46 | 85 | >99 |

| 6 | Methyl tert-butyl ether | 12 | 40 | 66 | >99 |

| Source: Data adapted from Molecules, 2011. mit.edu |

Table 2: Influence of Temperature on the Kinetic Resolution in Hexane

| Entry | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (eeS) (%) | Enantiomeric Excess (eeP) (%) |

| 1 | 25 | 24 | 50 | >99 | >99 |

| 2 | 35 | 16 | 50 | >99 | >99 |

| 3 | 40 | 12 | 50 | >99 | >99 |

| 4 | 50 | 12 | 49 | 96 | >99 |

| Source: Data adapted from Molecules, 2011. mit.edu |

These studies demonstrate that the carbamate carbonyl is an effective electrophilic center for nucleophilic attack, with factors like solvent and temperature playing a critical role in modulating reaction rates and selectivity.

Rearrangement Reactions Involving the Carbamate Group

Rearrangement reactions represent a broad class of organic transformations where the carbon skeleton or functional groups of a molecule are reorganized. wikipedia.org For aryl carbamates, several rearrangement pathways can be envisioned, often involving migration to or from the nitrogen or oxygen atoms of the carbamate moiety.

One relevant transformation for N-aryl carbamates is the Snieckus-Fries rearrangement. This reaction involves the ortho-metalation of an aryl carbamate followed by an intramolecular rearrangement where the carbamoyl (B1232498) group migrates from the nitrogen atom to the adjacent ortho position on the aromatic ring, yielding an ortho-acylated phenol. nih.gov Studies using sodium diisopropylamide (NaDA) have shown that aryl carbamates can be efficiently metalated and rearranged, with the rate-limiting step depending on the steric hindrance of the carbamate and substituents on the aryl ring. nih.gov

Another important rearrangement conceptually related to carbamate chemistry is the Curtius rearrangement. Although it typically starts from a carbonyl azide (B81097), it proceeds through an isocyanate intermediate, which is a key species in many carbamate reactions. For example, the synthesis of tert-butyl N-(thiophen-2-yl)carbamate, a molecule with a similar functional group to the title compound, is achieved through a Curtius rearrangement of thiophene-2-carbonyl azide in the presence of tert-butyl alcohol. acs.org This highlights a pathway where the N-C(O)O-tert-butyl structure is formed from a reactive intermediate central to such rearrangements.

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the precise sequence of bond-breaking and bond-forming events is crucial for controlling the outcome of chemical reactions. For N-carbamates, mechanistic studies often focus on distinguishing between radical and polar pathways, as well as concerted versus stepwise processes in cyclization reactions.

Radical Pathways in N-Carbamate Reactions

While many reactions of carbamates are ionic, the generation of nitrogen-centered radicals from carbamate precursors opens up alternative reactivity pathways. A classic example of a reaction involving a nitrogen-centered radical is the Hofmann-Löffler-Freytag (HLF) reaction. wikipedia.orgnumberanalytics.com In this process, an N-haloamine is decomposed using heat or light to generate a nitrogen radical, which then abstracts a hydrogen atom from a remote carbon (typically at the δ-position) in an intramolecular hydrogen atom transfer (HAT). This is followed by cyclization to form a pyrrolidine (B122466) ring. wikipedia.orgnih.gov

Modern variations of the HLF reaction have been extended to include carbamate substrates. wikipedia.org These protocols can generate nitrogen-centered radicals from N-halo-carbamates or by reacting the carbamate with reagents like hypervalent iodine in the presence of iodine. wikipedia.org The resulting N-radical can then engage in the characteristic 1,5-hydrogen abstraction and cyclization sequence. The radical nature of the HLF reaction provides a powerful method for C-H functionalization, allowing for the formation of C-N bonds at unactivated sp³-hybridized carbon atoms. nih.govresearchgate.net Furthermore, resolved axially chiral carbamates have been shown to undergo radical cyclizations with a high degree of chirality transfer, demonstrating the stereochemical potential of these pathways. nih.gov

Concerted vs. Stepwise Mechanisms in Cyclization Reactions

Cyclization reactions can proceed through two fundamentally different mechanisms: concerted or stepwise. A concerted reaction is a one-step process where all bond breaking and bond formation occur simultaneously, passing through a single transition state. nih.gov In contrast, a stepwise reaction involves two or more steps and proceeds through one or more reactive intermediates. nih.gov

The distinction is critical in understanding the stereochemistry and potential byproducts of a reaction. For this compound, which contains both an aryl group and a reactive N-H bond, base-catalyzed cyclization reactions are plausible. For instance, N-aryl-O-propargyl carbamates undergo base-catalyzed cyclization to form 4-alkylidene-2-oxazolidinones. epa.gov The mechanism of such intramolecular additions can be debated as either a concerted attack of the nitrogen on the alkyne with simultaneous proton transfer, or a stepwise process involving initial deprotonation of the carbamate nitrogen followed by intramolecular nucleophilic attack.

Theoretical and experimental studies on other systems have shown that the energy barrier between a concerted and a stepwise pathway can be very small. nih.gov Factors such as substrate structure, solvent polarity, and the stability of a potential intermediate can influence which mechanism is favored. numberanalytics.com For example, in some cycloaddition reactions, photochemical activation leads to a concerted pathway, while thermal reactions may proceed through a stepwise diradical intermediate. nih.gov Similarly, gas-phase elimination reactions of tert-butyl carbamates to produce isobutene and a carbamic acid intermediate have been shown through theoretical calculations to proceed via a concerted, slightly asynchronous six-membered cyclic transition state. rsc.org This suggests a preference for concerted pathways in certain unimolecular reactions of carbamates, although the presence of catalysts or different reaction conditions could favor a stepwise mechanism.

Applications in Advanced Organic Synthesis and Building Block Utility

Tert-butyl Naphthalen-1-ylcarbamate as a Precursor to Aminonaphthalenes

The primary function of this compound in synthetic chemistry is to serve as a stable, easily handled precursor to 1-aminonaphthalene and its derivatives. The Boc group masks the nucleophilicity and basicity of the amino group, allowing other parts of the molecule to be modified without interference.

The Boc protecting group is widely employed in the synthesis of aromatic amines, including anilines and naphthalene (B1677914) amines, due to its reliability and the mild conditions required for its removal. orgsyn.org In a typical deprotection step, the carbamate (B1207046) is treated with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dioxane or dichloromethane. acs.org This process efficiently cleaves the carbamate to reveal the primary amine, which can then participate in further reactions such as N-alkylation, acylation, or cyclization. This strategy is essential in multi-step syntheses where the timing of the amine's reactivity is critical. For instance, N-C atropisomers of naphthalene-1,2-diamines have been synthesized via C-H amination of N-aryl-2-naphthylamines with di-tert-butyl azodicarboxylate, where the Boc groups are subsequently removed. nih.gov

Table 1: Representative Deprotection Conditions for Boc-Protected Amines

| Reagent(s) | Solvent(s) | Typical Conditions | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | acs.org |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Water | Room Temperature or gentle heating | acs.org |

| p-Toluenesulfonic acid (TsOH) | Dichloromethane (DCM) | Room Temperature | nih.gov |

This table illustrates common acidic conditions used for the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine.

Role as a Key Intermediate in Complex Molecule Construction

The naphthalene amine generated from this compound is a key intermediate for building more elaborate molecular structures, including pharmacologically active compounds and complex heterocyclic systems.

The strategic use of this compound and its isomers extends to the synthesis of nitrogen-containing heterocyclic structures. A notable example is the palladium-catalyzed ring-opening of azabicyclic alkenes with organoboronic acids. This reaction provides access to functionalized dihydronaphthalenes, such as tert-butyl (2-phenyl-1,2-dihydro-1-naphthyl)carbamate, which are valuable scaffolds in medicinal chemistry. researchgate.net The resulting Boc-protected aminodihydronaphthalene can be further manipulated, demonstrating the utility of the carbamate as a handle for constructing complex nitrogen-containing rings. researchgate.net

The naphthalene motif is present in numerous bioactive molecules. The ability to introduce a protected amino group via this compound is a key step in the synthesis of these compounds. This approach is particularly valuable in the total synthesis of natural products and their analogues. The duocarmycin family of potent antitumor antibiotics, which derive their activity from DNA alkylation, serves as a prominent example. nih.gov Although many duocarmycins feature an indole (B1671886) core, synthetic analogues incorporating a naphthalene ring have been developed to study structure-activity relationships. nih.govnih.gov

The duocarmycins are a class of highly potent DNA-alkylating agents used as payloads in antibody-drug conjugates (ADCs). nih.govnih.gov Synthetic strategies for these complex molecules often rely on intermediates where a reactive amine is protected, frequently as a tert-butyl carbamate. In the synthesis of duocarmycin analogues that replace the typical indole unit with a naphthalene-based system, such as the 1,2,11,11a-tetrahydrocyclopropa[c]naphtho[2,3-e]indol-4-one (CNI) subunit, a Boc-protected amine is a critical intermediate. nih.gov The synthesis involves a multi-step sequence, including a modified Curtius rearrangement to install the Boc-protected amine onto the phenanthrene (B1679779) precursor of the CNI core. nih.gov This protected amine is essential for the controlled construction of the final, highly cytotoxic molecule. These payloads are then attached to linkers, also through carefully orchestrated synthetic steps, to create the final linker-drug construct for conjugation to an antibody. acs.orgnih.gov

Incorporation into Polycyclic and Fused Ring Systems

This compound is an excellent starting point for constructing larger polycyclic and fused-ring systems. The amino group, once deprotected, can act as a nucleophile or be transformed into other functional groups that facilitate intramolecular cyclization reactions. A prime example is the synthesis of the duocarmycin CNI subunit, where a Friedel–Crafts cyclization is used to form a phenanthrene system, which is then further elaborated and cyclized to create the final pentacyclic structure. nih.gov This demonstrates how the initial naphthalene carbamate can be integrated into a much larger, fused aromatic system. Furthermore, synthetic methods involving the domino reaction of amines derived from related propargyl precursors can lead to the formation of complex biaryl-naphthalene structures. researchgate.net

Table 2: Examples of Complex Structures Synthesized from Naphthalene Carbamate Precursors

| Precursor Type | Key Reaction | Resulting Structure/Core | Application/Significance | Reference |

| Boc-protected aminophenanthrene | Modified Curtius Rearrangement, Cyclizations | CNI (Tetrahydrocyclopropa[c]naphtho[2,3-e]indol-4-one) | Duocarmycin analogue, Antitumor agent | nih.gov |

| Azabicyclic alkene | Pd(II)-catalyzed ring-opening | tert-Butyl (2-phenyl-1,2-dihydro-1-naphthyl)carbamate | Nitrogen heterocyclic scaffold | researchgate.net |

| N-aryl-2-naphthylamine | C-H Amination | N-C Atropisomeric Naphthalene-1,2-diamines | Chiral ligands, Asymmetric catalysis | nih.gov |

This table summarizes the transformation of naphthalene carbamate-related precursors into complex polycyclic and chiral structures.

Annulation Reactions Utilizing the Naphthalene Carbamate Scaffold

Annulation reactions, which involve the formation of a new ring onto an existing molecular framework, are a powerful tool in organic synthesis for building polycyclic systems. While specific examples of annulation reactions starting directly from this compound are not extensively documented in the literature, the inherent reactivity of the naphthalene system suggests its potential as a scaffold. The carbamate group can act as a directing group or a simple protecting group during the construction of additional rings onto the naphthalene core.

Synthesis of Dihydronaphthalene and Tetrahydronaphthalene Derivatives

The partial reduction of the naphthalene ring in this compound provides access to valuable dihydronaphthalene and tetrahydronaphthalene derivatives, which are common structural motifs in pharmaceuticals and other biologically active molecules.

Dihydronaphthalene Derivatives: The synthesis of dihydronaphthalene derivatives from this carbamate can be effectively achieved via a Birch reduction. wikipedia.orgmasterorganicchemistry.com This dissolving metal reduction, typically using sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source, reduces aromatic rings to 1,4-dienes. wikipedia.orgyoutube.com The regiochemical outcome is controlled by the electronic nature of the substituents on the ring. The N-Boc-amino group is electron-donating, which directs the reduction to occur on the unsubstituted ring of the naphthalene system. Therefore, the Birch reduction of this compound is expected to selectively yield tert-butyl (5,8-dihydronaphthalen-1-yl)carbamate. Modern, more practical ammonia-free Birch reduction protocols have also been developed. nih.gov

While not formed by reduction, other substituted dihydronaphthalene carbamates have been synthesized, highlighting the utility of this structural class. For instance, tert-butyl (2-phenyl-1,2-dihydro-1-naphthyl)carbamate was synthesized via a palladium-catalyzed ring-opening of an azabicyclic alkene with phenylboronic acid. researchgate.net

Table 1: Synthesis of a Dihydronaphthalene Carbamate Derivative researchgate.net

| Starting Material | Reagents | Product | Yield |

|---|

Tetrahydronaphthalene Derivatives: The fully saturated six-membered ring of the tetrahydronaphthalene (tetralin) system can be accessed through catalytic hydrogenation of this compound. This reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or rhodium. This process reduces one of the aromatic rings to a cyclohexane (B81311) ring, yielding tert-butyl (1,2,3,4-tetrahydronaphthalen-1-yl)carbamate. The conditions for such hydrogenations are generally robust and high-yielding. researchgate.net

Contributions to Material Science Precursors

The naphthalen-1-amine structural unit is a component of various functional materials. As a protected and easily handled precursor, this compound plays a role in the synthesis of these advanced materials.

Development of Organic Photovoltaic Materials

In the field of organic electronics, triarylamine derivatives are of great interest as donor building blocks for organic photovoltaic (OPV) materials, or organic solar cells. orgsyn.org Materials such as 4,4′,4″-tris(4-naphthalen-1-yl-phenyl)amine have been identified as multifunctional materials suitable for use in organic solar cells and organic light-emitting diodes (OLEDs). researchgate.netelsevierpure.comsnu.ac.kr

This compound serves as a key precursor in the synthesis of these complex triarylamine structures. The synthesis would typically involve a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between the Boc-protected aminonaphthalene and a suitable multi-halogenated aromatic core. The Boc group serves to modulate reactivity and solubility during the synthesis and can be readily removed in a final step to yield the target triarylamine material. A related compound, tert-butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate, is synthesized via a Suzuki cross-coupling reaction and used as a precursor for photovoltaic materials. orgsyn.org

Precursors for Polymeric Architectures

The development of novel polymers with specific electronic or physical properties is a major focus of materials science. While direct polymerization of this compound is not common, it serves as a valuable precursor to monomers used in polymer synthesis.

The Boc-protecting group can be removed to yield 1-aminonaphthalene, which can then be polymerized through chemical or electrochemical oxidative methods to produce poly(1-aminonaphthalene). ias.ac.inresearchgate.netresearchgate.net These polymers are part of a class of conducting polymers that have attracted attention for their electronic properties and stability. ias.ac.in By using the Boc-protected version, the amine functionality can be preserved while other parts of a more complex monomer are manipulated or polymerized, with the amine being deprotected at a later stage for further functionalization or to tune the final properties of the polymer.

Alternatively, the carbamate could potentially be converted into 1-isocyanatonaphthalene. Isocyanates are highly reactive monomers used in the synthesis of polyurethanes and other polymers. This would open another avenue for the incorporation of the naphthalene moiety into diverse polymeric architectures.

Medicinal Chemistry and Biological Activity Studies of Tert Butyl Naphthalen 1 Ylcarbamate Derivatives

Scaffold for the Development of Enzyme Inhibitors

The carbamate (B1207046) functional group is a well-established structural motif in the design of enzyme inhibitors. nih.gov Carbamates can act as inhibitors of acetylcholinesterase (AChE), a key enzyme in the nervous system, by forming a carbamoylated enzyme intermediate that is more stable to hydrolysis than the acetylated form, thus disrupting nerve impulse transmission. nih.gov This mechanism is central to the action of several carbamate-based drugs and insecticides. nih.gov

The tert-butyl naphthalen-1-ylcarbamate structure serves as a valuable scaffold for developing new enzyme inhibitors. The naphthalene (B1677914) ring can be modified to enhance binding affinity and selectivity for the target enzyme's active site. Furthermore, derivatives of this compound are explored as inhibitors for other enzyme classes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), which are involved in the endocannabinoid system. nih.gov The inhibition of these enzymes can lead to analgesic and anti-inflammatory effects. nih.gov The versatility of the naphthalene scaffold allows for systematic structural modifications to optimize inhibitory potency and pharmacokinetic properties. mdpi.com

Design and Synthesis of Ligands for Biological Targets

The synthesis of derivatives based on the this compound scaffold is a key step in developing new ligands for various biological targets. The tert-butoxycarbonyl (Boc) group functions as a protecting group for the amine, allowing for controlled, multi-step synthetic sequences. This group can be selectively removed under acidic conditions to liberate the free amine for further chemical reactions.

A common synthetic route involves the reaction of naphthalen-1-ylamine with di-tert-butyl dicarbonate (B1257347) or tert-butyl chloroformate in the presence of a base. This process yields the this compound core, which can then be subjected to further modifications. For instance, the naphthalene ring can be functionalized, or the entire carbamate moiety can be incorporated into larger, more complex molecular architectures designed to interact with specific biological receptors or enzymes. tci-thaijo.org This synthetic flexibility makes it a crucial intermediate in the generation of compound libraries for screening and lead optimization in drug discovery. youtube.com

Precursors to Compounds with Pharmacological Potential

The this compound framework is a precursor for a variety of compounds with demonstrated or potential pharmacological applications. The inherent biological activities associated with both the naphthalene and carbamate moieties make their combination a promising starting point for drug development.

Antimicrobial Activity of Quinoxaline (B1680401) Derivatives Incorporating Carbamates

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds known for their broad spectrum of biological activities, including antibacterial and antifungal properties. nih.govscholarsresearchlibrary.commdpi.com Researchers have synthesized novel quinoxaline derivatives that incorporate a carbamate group, aiming to enhance their antimicrobial efficacy. scholarsresearchlibrary.comscholarsresearchlibrary.com

One synthetic strategy involves creating complex structures where a carbamate, such as a tert-butyl carbamate derivative, is linked to a quinoxaline nucleus. scholarsresearchlibrary.comscholarsresearchlibrary.com For example, compounds like tert-butyl 1-(2-methoxyquinoxalin-8-yl) pyrrolidin-3-ylcarbamate have been synthesized and studied. scholarsresearchlibrary.comscholarsresearchlibrary.com These hybrid molecules are designed with the expectation that the combination of the quinoxaline ring and the carbamate functional group will lead to synergistic or enhanced antimicrobial effects against various pathogens. scholarsresearchlibrary.com

Antifungal Activity of Naphthalene-Related Compounds

The naphthalene ring system is a core component of several established antifungal agents and a promising scaffold in the search for new ones. mdpi.comresearchgate.net Naphthalene and its derivatives have been shown to exhibit significant activity against a range of pathogenic fungi, including various Candida species. mdpi.comijpsjournal.com The mechanism of action can involve disruption of the fungal cell membrane and inhibition of essential enzymes. nih.gov

| Compound Class | Target Fungi | Key Findings | Reference |

|---|---|---|---|

| Naphthalene-derivative bis-QACs (5d, 6d) | C. auris | Showed good antifungal activity with comparable MFC and MBEC values. | mdpi.com |

| N-aryl carbamates (1af, 1z) | F. graminearum, F. oxysporum | Demonstrated potent inhibition with EC50 values of 12.50 µg/mL and 16.65 µg/mL, respectively. | nih.gov |

| 2-hydroxy-3-chloro-1,4-naphthoquinone (2) | C. albicans | Exhibited extremely potent activity with a MIC of 0.25 µg/ml. | researchgate.net |

| Naphthalene-Azole derivatives | Candida species | Outperformed the standard drug fluconazole. | ijpsjournal.com |

Opioid Receptor Agonist Research

The μ-opioid receptor is the primary target for the most effective opioid analgesics. nih.gov Recent research has focused on developing biased agonists that activate the G protein signaling pathway responsible for analgesia while avoiding the β-arrestin pathway linked to adverse effects. In this context, the naphthalene scaffold has been explored as a substitute for the phenolic group in known opioid agonists. nih.gov

In the development of analogues of the biased agonist PZM21, replacing a hydroxyphenyl ring with a naphthyl group was found to preserve μ-opioid receptor agonist activity. nih.gov This modification, part of a broader strategy to create safer opioids, highlights the utility of the naphthalene moiety in designing ligands for opioid receptors. Molecular docking studies suggest that this structural change can influence receptor binding and downstream signaling, making it a point of interest for developing analgesics with improved safety profiles. nih.gov

Structure-Activity Relationship (SAR) Studies on N-Carbamate Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For N-carbamate derivatives, SAR analyses reveal how chemical modifications influence their potency and selectivity. nih.govnih.gov The core principle is that the compound's three-dimensional structure dictates its biological function. youtube.com

Key aspects of SAR for N-carbamate derivatives include:

The Aryl Group: The nature of the aryl group (in this case, naphthalene) attached to the nitrogen is critical. Substitutions on the aromatic ring system can significantly alter lipophilicity, electronic properties, and steric interactions with the biological target. For instance, in naphthalene-derived biocides, lipophilicity was found to influence antibacterial performance. mdpi.com

The Carbamate Moiety: The substituents on the carbamate's oxygen and nitrogen atoms affect the compound's stability, reactivity, and binding characteristics. Small changes to these groups can have a large effect on inhibitory capacity and selectivity. researchgate.net

These studies help medicinal chemists to rationally design new derivatives with improved efficacy and reduced off-target effects by systematically modifying the molecular structure. youtube.com

Impact of Naphthalene Substitution Patterns on Biological Activity

The biological activity of naphthalene-based compounds can be significantly influenced by the nature and position of substituents on the naphthalene ring. Research on various naphthalene derivatives, such as naphthalen-1-yl-acetic acid benzylidene hydrazides, has demonstrated that specific substitution patterns are crucial for their antimicrobial effects. For instance, the presence of ortho-bromo, methoxy, and hydroxy substituents on associated phenyl rings has been shown to enhance antibacterial and antifungal activities. nih.gov

Extrapolating these findings to this compound, it can be hypothesized that introducing electron-withdrawing or electron-donating groups at various positions on the naphthalene core could modulate the compound's biological profile. The electronic properties and steric bulk of these substituents would likely affect the molecule's ability to interact with biological targets.

To illustrate the potential impact of such substitutions, a hypothetical data table is presented below, based on general principles of medicinal chemistry and SAR of related naphthalene compounds.

| Compound | Substitution on Naphthalene Ring | Hypothetical Biological Target | Predicted Relative Activity |

| 1 | None | Generic Kinase | Baseline |

| 1a | 4-Methoxy | Generic Kinase | Increased |

| 1b | 4-Chloro | Generic Kinase | Moderately Increased |

| 1c | 5-Nitro | Generic Kinase | Decreased |

| 1d | 2-Methyl | Generic Kinase | Slightly Decreased |

This table is illustrative and based on general principles, not on specific experimental data for this compound derivatives.

Influence of Carbamate Moiety Modifications on Receptor Binding

The tert-butyl group provides significant steric bulk, which can influence the compound's orientation within a receptor's binding pocket. Replacing the tert-butyl group with smaller or more flexible alkyl groups, or with aromatic rings, would alter the steric and electronic profile of the molecule. These changes could lead to different binding affinities and selectivities for various receptors.

The table below presents a hypothetical scenario of how modifications to the carbamate moiety of a naphthalen-1-ylcarbamate scaffold might influence its binding to a hypothetical receptor.

| Compound | Carbamate Moiety Modification | Hypothetical Receptor | Predicted Binding Affinity (Ki) |

| 2 | Tert-butyl | GPCR X | 100 nM |

| 2a | Isopropyl | GPCR X | 150 nM |

| 2b | Ethyl | GPCR X | 300 nM |

| 2c | Phenyl | GPCR X | 80 nM |

| 2d | Benzyl | GPCR X | 95 nM |

This table is illustrative and based on general principles, not on specific experimental data for this compound derivatives.

Advanced Spectroscopic and Structural Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H and ¹³C NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing organic compounds. The ¹H NMR spectrum provides information on the number and types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

For tert-butyl naphthalen-1-ylcarbamate, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits characteristic signals. rsc.org The nine protons of the tert-butyl group appear as a distinct singlet at approximately 1.56 ppm. rsc.org The protons of the naphthalene (B1677914) ring system resonate in the aromatic region, generally between 7.44 and 7.86 ppm, showing complex multiplet patterns due to spin-spin coupling. rsc.org A broad singlet corresponding to the N-H proton of the carbamate (B1207046) group is also observed, typically around 6.86 ppm. rsc.org

The ¹³C NMR spectrum provides complementary data. rsc.org The carbon of the tert-butyl group's quaternary carbon appears around 80.69 ppm, while the methyl carbons are found near 28.39 ppm. rsc.org The carbonyl carbon of the carbamate functional group gives a signal at approximately 153.52 ppm. rsc.org The ten carbons of the naphthalene ring produce a series of signals in the downfield region, from roughly 118.64 to 146.76 ppm, reflecting their varied electronic environments. rsc.org

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.86 | m | Naphthalene-H |

| ¹H | 7.61 | m | Naphthalene-H |

| ¹H | 7.50-7.44 | m | Naphthalene-H |

| ¹H | 6.86 | bs | N-H |

| ¹H | 1.56 | s | tert-butyl |

| ¹³C | 153.52 | C=O (carbamate) | |

| ¹³C | 146.76 | Naphthalene-C (quaternary) | |

| ¹³C | 134.08 | Naphthalene-C (quaternary) | |

| ¹³C | 132.94 | Naphthalene-C | |

| ¹³C | 126.04 | Naphthalene-C | |

| ¹³C | 124.46 | Naphthalene-C | |

| ¹³C | 120.44 | Naphthalene-C | |

| ¹³C | 118.64 | Naphthalene-C | |

| ¹³C | 80.69 | C(CH₃)₃ (quaternary) | |

| ¹³C | 28.39 | C(CH₃)₃ (methyls) |

Data sourced from supporting information of a study on chemoselective N-tert-butyloxycarbonylation. rsc.org

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the signals in the ¹H and ¹³C NMR spectra and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond correlation information. researchgate.net

COSY spectra reveal correlations between protons that are coupled to each other, typically over two or three bonds. This helps to trace the proton networks within the naphthalene ring system. sdsu.edu

HSQC experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the direct assignment of protonated carbons.

HMBC provides correlations between protons and carbons over longer ranges, typically two to four bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the tert-butyl group and the naphthalene ring to the carbamate linkage.

By analyzing the cross-peaks in these 2D spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the proposed structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific chemical formula. For this compound (C₁₅H₁₇NO₂), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated theoretical mass. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

LC-MS and UPLC-MS Applications in Purity Assessment and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are hybrid techniques that couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov These methods are widely used for the analysis of complex mixtures, purity assessment of compounds, and identification of substances in various matrices. lcms.cz

In the context of this compound, LC-MS or UPLC-MS would first separate the compound from any impurities or byproducts from a chemical reaction. As the purified compound elutes from the chromatography column, it enters the mass spectrometer, which provides its mass spectrum. This allows for the confirmation of the identity of the main peak as this compound and the identification of any minor components based on their mass-to-charge ratios. The high sensitivity and specificity of these techniques make them indispensable for quality control in chemical synthesis.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers an unparalleled view of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice determines how the X-rays are scattered, and from this pattern, a precise model of the molecular structure can be constructed.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for the characterization of this compound, providing information on its functional groups and electronic structure.

Infrared spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds, as well as absorptions associated with the naphthalene ring system.

Based on data for related compounds, the following table summarizes the expected IR absorption bands for this compound.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Reference/Comment |

| N-H | Stretching | ~3400 | The exact position is sensitive to hydrogen bonding. |

| C-H (aromatic) | Stretching | 3100-3000 | Characteristic of the naphthalene ring. |

| C-H (aliphatic) | Stretching | 3000-2850 | From the tert-butyl group. |

| C=O (carbamate) | Stretching | 1734-1720 | A strong absorption band, typical for aryl carbamates. nih.gov |

| C-N | Stretching | 1300-1200 | |

| C-O | Stretching | 1250-1000 | Two bands are expected for the C-O-C linkage of the ester part of the carbamate. |

| Naphthalene Ring | C=C Stretching | 1600-1450 | Multiple bands are expected due to the aromatic system. |

| tert-Butyl Group | Bending | ~1390 and ~1365 | Characteristic doublet for the tert-butyl group. |

The gas-phase IR spectrum of tert-butyl carbamate provides a reference for the vibrations of the Boc-NH moiety. nist.govnist.gov The N-H stretching vibration is typically observed as a sharp band in the region of 3400 cm⁻¹. The strong carbonyl (C=O) stretching vibration is one of the most prominent features in the spectrum of carbamates. For aryl carbamates, this band is typically observed in the range of 1720–1734 cm⁻¹. nih.gov The presence of the bulky tert-butyl group gives rise to characteristic bending vibrations around 1390 and 1365 cm⁻¹. The aromatic C-H stretching and C=C stretching vibrations of the naphthalene ring will also be present in their respective characteristic regions.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the absorptions of the naphthalene chromophore, which are influenced by the carbamate substituent.

The UV-Vis spectrum of naphthalene itself exhibits several absorption bands corresponding to π→π* transitions. The introduction of the -NH-C(=O)O-tBu group at the 1-position of the naphthalene ring acts as an auxochrome, which can cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on these absorption bands. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

Studies on similar naphthalene derivatives, such as 1-naphthyl acetate (B1210297), show a red shift in the absorption spectrum compared to unsubstituted naphthalene. researchgate.net The long-wavelength absorption band of 1-naphthyl acetate is also stronger. researchgate.net A similar effect would be anticipated for this compound. The UV spectrum of 1-naphthalenecarboxaldehyde, for comparison, shows strong absorptions with maxima around 240 nm and 310 nm. nist.gov

The expected UV-Vis absorption bands for this compound in a non-polar solvent are summarized in the table below, based on the known spectrum of naphthalene and the expected influence of the carbamate substituent.

| Transition | Approximate λmax (nm) | Comment |

| ¹Bₐ (or ¹Lₐ) | ~220-230 | A high-intensity band, shifted from the ~221 nm band of naphthalene. |

| ¹Bₑ (or ¹Lₑ) | ~280-290 | A band of moderate intensity, shifted from the ~286 nm band of naphthalene. |

| ¹A (or ¹Lₑ) | ~310-325 | A lower intensity band with vibrational fine structure, shifted from the ~312 nm band of naphthalene. |

The precise positions and intensities of these bands can be influenced by the solvent polarity. The fine vibrational structure often observed in the long-wavelength band of naphthalene derivatives provides further detail about the electronic and vibrational coupling within the molecule.

Computational and Theoretical Studies on Tert Butyl Naphthalen 1 Ylcarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule. These methods can predict molecular geometry, orbital energies, and various reactivity descriptors, offering a lens into the chemical behavior of tert-butyl naphthalen-1-ylcarbamate.